molecular formula C10H16BF3KNO2 B6300740 Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate CAS No. 2095504-38-2

Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate

Numéro de catalogue: B6300740
Numéro CAS: 2095504-38-2
Poids moléculaire: 289.15 g/mol
Clé InChI: QHQPAUUPYDHPAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure and Key Features
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate (CAS: 2095504-38-2) is a trifluoroborate salt featuring a rigid bicyclo[3.1.0]hexane scaffold, a tert-butoxycarbonyl (Boc) protecting group, and a potassium-stabilized trifluoroborate moiety . This compound is widely used in cross-coupling reactions, particularly in Suzuki-Miyaura and Chan-Evans-Lam couplings, to synthesize 1-heteroaryl-3-azabicyclo[3.1.0]hexanes—structures of pharmaceutical relevance due to their conformational rigidity and bioactivity .

Applications
Its primary utility lies in medicinal chemistry for constructing complex heterocycles. For example, it has been employed in the synthesis of topoisomerase inhibitors targeting Gram-negative bacteria, where the bicyclic core enhances binding affinity and metabolic stability .

Propriétés

IUPAC Name

potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-1-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BF3NO2.K/c1-9(2,3)17-8(16)15-5-7-4-10(7,6-15)11(12,13)14;/h7H,4-6H2,1-3H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQPAUUPYDHPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC1CN(C2)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BF3KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Halogenation of 3-Azabicyclo[3.1.0]hexane

3-Azabicyclo[3.1.0]hexane hydrochloride undergoes halogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. The reaction proceeds via electrophilic halogenation, yielding 3-chloro- or 3-bromo-3-azabicyclo[3.1.0]hexane with >85% efficiency.

Reaction Conditions

ParameterValue
Halogenating agentNCS or NBS (1.2 equiv)
SolventCH2Cl2
Temperature0–25°C
Time4–6 hours
Yield85–92%

Dehydrohalogenation to Form 3-Azabicyclo[3.1.0]hex-2-ene

The halogenated intermediate is treated with triethylamine (2.5 equiv) in tetrahydrofuran (THF) at reflux (66°C) for 12 hours. This eliminates HX (X = Cl, Br), forming 3-azabicyclo[3.1.0]hex-2-ene, isolated via distillation under reduced pressure (65% yield).

Introduction of the Boc Protecting Group

The free amine of 3-azabicyclo[3.1.0]hexane is protected using di-tert-butyl dicarbonate (Boc2O).

Boc Protection Protocol

A solution of 3-azabicyclo[3.1.0]hexane (1.0 equiv) in THF is treated with Boc2O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 25°C for 6 hours. The product, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane, is purified via silica gel chromatography (hexane/ethyl acetate = 9:1), yielding 89–93%.

Key Characterization Data

  • 1H NMR (CDCl3): δ 1.44 (s, 9H, Boc CH3), 3.20–3.35 (m, 2H, bridgehead H), 2.60–2.75 (m, 2H, ring H).

  • 13C NMR (CDCl3): δ 28.3 (Boc CH3), 80.1 (Boc quaternary C), 155.2 (C=O).

Boronic Ester Intermediate Formation

The Boc-protected amine is functionalized with a boronic ester group for subsequent trifluoroborate conversion.

Lithiation-Borylation Strategy

A solution of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane (1.0 equiv) in anhydrous diethyl ether is cooled to −78°C and treated with sec-butyllithium (1.3 equiv). After 1 hour, pinacolborane (1.2 equiv) is added, and the mixture is warmed to 25°C over 12 hours. The boronic ester intermediate is isolated via dry-column flash chromatography (hexane/acetone = 4:1), yielding 78%.

Optimization Notes

  • Lithium amide stability: Requires strict anhydrous conditions to prevent protonation.

  • Solvent effects: Ethers (THF, Et2O) enhance lithiation efficiency over hydrocarbons.

Conversion to Potassium Trifluoroborate

The boronic ester is converted to the trifluoroborate salt using potassium hydrogen fluoride (KHF2).

Vedejs’ Protocol with Azeotropic Purification

A methanolic solution of the boronic ester (0.2 M) is treated with saturated aqueous KHF2 (4.5 equiv) and stirred for 1 hour. Volatiles are removed via rotary evaporation (45–50°C, 15–25 mbar), and the residue is redissolved in 50% aqueous methanol. After three evaporation cycles, the product is extracted with acetone, filtered, and dried in vacuo, yielding 94–98% pure potassium trifluoroborate.

Critical Parameters

ParameterValue
KHF2 equivalents4.5 equiv
SolventMeOH/H2O (1:1)
Evaporation cycles3
Final purity>98% (1H NMR)

Advantages Over Traditional Methods

  • Pinacol removal: Azeotropic distillation reduces pinacol contamination to <1 mol%.

  • Yield improvement: Eliminates recrystallization bottlenecks, achieving near-quantitative conversion.

Alternative Pathways and Comparative Analysis

Direct Boronation of Bicyclic Amine

An alternative route involves treating 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane with tris(pentafluorophenyl)borane (1.1 equiv) in toluene at 110°C for 8 hours. While this bypasses boronic ester intermediates, yields are lower (62–68%) due to competing N-B bond formation.

Microwave-Assisted Trifluoroborylation

Microwave irradiation (150°C, 30 minutes) of the boronic ester with KHF2 in acetonitrile accelerates the reaction 10-fold but risks Boc group cleavage at temperatures >100°C .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Applications De Recherche Scientifique

Organic Synthesis

Potassium trifluoroborates are known for their utility in organic synthesis, particularly in cross-coupling reactions. The compound serves as a boron source, facilitating the formation of carbon-carbon bonds through:

  • Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl halides with organoboron compounds to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
    Reaction TypeRole of Potassium Trifluoroborate
    Suzuki-Miyaura CouplingActs as a boron reagent for coupling aryl halides
    Negishi CouplingParticipates in the formation of carbon-carbon bonds

Medicinal Chemistry

The compound's unique structure makes it valuable in medicinal chemistry for drug development:

  • Prodrug Design : The tert-butoxycarbonyl (Boc) group can be used to protect amines during synthesis, allowing for selective reactions without affecting other functional groups.
  • Bioactive Compound Synthesis : Its derivatives can be synthesized and screened for biological activity, particularly in the development of new therapeutic agents targeting various diseases.

Material Science

In material science, potassium trifluoroborate derivatives are explored for their potential applications in creating advanced materials such as:

  • Polymeric Materials : Used as a building block for synthesizing polymers with specific properties.
  • Nanomaterials : Investigated for their role in the development of nanostructured materials with enhanced functionalities.

Case Study 1: Application in Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate in Suzuki-Miyaura coupling reactions involving aryl chlorides and phenylboronic acid. The reaction yielded high purity biaryl products under mild conditions, showcasing the compound's utility as a boron source .

Case Study 2: Development of Anticancer Agents

Research highlighted the synthesis of novel anticancer agents utilizing this compound as an intermediate. The derivatives exhibited significant cytotoxic activity against various cancer cell lines, indicating its potential in drug discovery .

Mécanisme D'action

The mechanism of action of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate involves its interaction with specific molecular targets and pathways. The trifluoroborate group can participate in various chemical reactions, while the tert-butoxycarbonyl group provides protection to the amine functionality, allowing for selective reactions to occur. The bicyclic structure also contributes to the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally related trifluoroborates based on ring systems, functional groups, and reactivity.

Structural Analogues with Varying Ring Systems

Compound Name Structure Key Features Applications References
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate Bicyclo[3.1.0]hexane, Boc-protected High rigidity, stability in cross-couplings Synthesis of 1-heteroaryl-3-azabicyclohexanes for drug discovery
Potassium (3-((tert-butoxycarbonyl)amino)cyclobutyl)trifluoroborate Cyclobutyl ring, Boc-protected amine Reduced steric hindrance, linear backbone Cross-couplings requiring less conformational constraint
Potassium (3-butenyl)trifluoroborate Linear alkenyl chain High reactivity, no bicyclic system Simple Suzuki couplings; limited to non-sterically demanding substrates
Potassium trifluoro(4-methoxybenzyl)borate Aryltrifluoroborate with methoxy group Aromatic reactivity, electron-rich aryl group Couplings with electron-deficient partners

Functional Group Variations

  • Boc Protection: The Boc group in the target compound enhances stability during acidic/basic reaction conditions compared to unprotected amines (e.g., 7-(1-amino-3-azabicyclo[3.1.0]hexan-3-yl) derivatives) .
  • Trifluoroborate vs. Carboxylic Acid : Replacing the trifluoroborate with a carboxylic acid (e.g., (1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) shifts utility from cross-couplings to peptide synthesis .

Pharmacological Relevance

  • The bicyclo[3.1.0]hexane scaffold in the target compound imparts superior metabolic stability and target binding compared to acyclic or monocyclic analogues, as seen in quinolone-based topoisomerase inhibitors .
  • In contrast, cyclobutyl derivatives (e.g., CAS 2415072-80-7) may offer alternative conformational profiles for optimizing pharmacokinetics .

Activité Biologique

Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate, identified by its CAS number 2095504-38-2, is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Formula : C10H16BF3KNO2
  • Molecular Weight : 289.15 g/mol
  • Purity : 97% .

Structural Representation

The compound features a bicyclic structure with a trifluoroborate group, which enhances its reactivity and potential for biological interactions.

The biological activity of potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate has been linked to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates allows it to interact with active sites, potentially leading to competitive inhibition.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. This could be attributed to the trifluoroborate moiety, which is known to enhance membrane permeability and disrupt cellular functions.
  • Neuropharmacological Effects : There is emerging evidence that azabicyclic compounds can modulate neurotransmitter systems, particularly through interactions with GABA and glutamate receptors, which are crucial for neurological function.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various azabicyclic compounds, including derivatives similar to potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate. Results indicated significant inhibition of bacterial growth in vitro, suggesting potential applications in treating infections .

Neuropharmacological Studies

Research focusing on the neuropharmacological properties revealed that compounds with azabicyclic structures could effectively modulate GABAergic activity. In animal models, these compounds demonstrated anxiolytic effects, indicating their potential use in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
NeuropharmacologicalAnxiolytic effects in animal models
Enzyme InhibitionPotential competitive inhibition

Q & A

Q. How can computational modeling guide the design of derivatives for enhanced reactivity?

  • Methodology : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for transmetalation. Modifying the bicyclic ring’s substituents (e.g., introducing electron-withdrawing groups) lowers activation barriers by 5–8 kcal/mol, as shown in analogous systems .

Safety and Handling

  • Storage : Store under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis .
  • Waste Disposal : Neutralize residual trifluoroborate with aqueous KOH before disposal .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.